molecular formula C11H11NO4 B104782 Pidobenzone CAS No. 138506-45-3

Pidobenzone

Cat. No.: B104782
CAS No.: 138506-45-3
M. Wt: 221.21 g/mol
InChI Key: SDJPNDMWNUPUFI-VIFPVBQESA-N
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Mechanism of Action

Biochemical Analysis

Cellular Effects

Pidobenzone has been used in the treatment of solar lentigines . A study evaluated the efficacy and safety of a combination therapy based on this compound 4% and fractional CO2 laser or cryotherapy . This combination therapy was used in the treatment of solar lentigines and the prevention of eventual post-treatment hyperchromia .

Molecular Mechanism

This compound is primarily used as a depigmenting agent . It is an amino acid ester of hydroquinone, and its primary target is the melanin pigment in the skin . Melanin is responsible for the color of our skin, hair, and eyes. Overproduction or uneven distribution of melanin can lead to conditions like melasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pidobenzone can be synthesized through the esterification of hydroquinone with an amino acid derivative. The reaction typically involves the use of a suitable esterification agent under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistency and quality. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pidobenzone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJPNDMWNUPUFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160695
Record name Pidobenzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138506-45-3
Record name Pidobenzone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pidobenzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIDOBENZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pidobenzone
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Pidobenzone
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Pidobenzone
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Pidobenzone
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Pidobenzone
Customer
Q & A

Q1: What do the studies tell us about the efficacy of Pidobenzone in treating hyperpigmentation?

A: Research suggests that topical this compound 4% can be an effective treatment for hyperpigmentation. One study found that combining this compound 4% with cryotherapy was the most effective treatment for solar lentigines, leading to significant improvement in pigmentation and preventing post-treatment hyperpigmentation compared to cryotherapy alone. [] Another study demonstrated that this compound 4% applied twice daily for 16 weeks was a safe and effective treatment for different types of melasma. []

Q2: Were there any differences in the effectiveness of this compound depending on the type of hyperpigmentation?

A: The study on melasma treatment [] indicated that this compound 4% was effective across different types of melasma, but further research is needed to confirm these findings and compare the efficacy of this compound across a wider range of hyperpigmentation disorders.

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